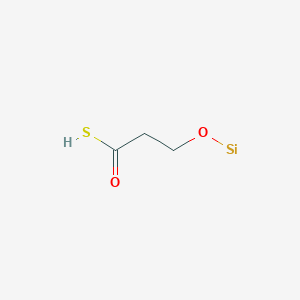
CID 71415348
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71415348 is a chemical compound with significant interest in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Initial Reaction: The starting materials undergo a series of chemical reactions under controlled conditions to form intermediate compounds.
Intermediate Processing: These intermediates are then subjected to further reactions, often involving catalysts and specific reagents, to achieve the desired compound.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
CID 71415348 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Addition: The compound can participate in addition reactions where atoms or groups are added to the molecule, commonly using catalysts like palladium or platinum.
Scientific Research Applications
CID 71415348 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71415348 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition or activation of specific pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
CID 71415348 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: Known for its structural similarity but differing in specific functional groups and reactivity.
CID 63014: A salt mixture that shares some properties with this compound but has distinct chemical behavior.
CID 078: Another compound with similar applications but different molecular targets and mechanisms of action.
Properties
CAS No. |
834880-99-8 |
|---|---|
Molecular Formula |
C3H5O2SSi |
Molecular Weight |
133.22 g/mol |
InChI |
InChI=1S/C3H5O2SSi/c4-3(6)1-2-5-7/h1-2H2,(H,4,6) |
InChI Key |
ZVJXWYYRKRJBJN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO[Si])C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















